molecular formula C17H17Cl2N3O3S B4079685 N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea

N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea

Cat. No. B4079685
M. Wt: 414.3 g/mol
InChI Key: MYWIEAXPZQLWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea inhibits the activity of JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in autoimmune diseases. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the number of circulating T cells and B cells, which are involved in the immune response. It also decreases the production of antibodies, which are responsible for attacking healthy tissues in autoimmune diseases. This compound has been found to have a relatively short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea is a potent and selective inhibitor of JAK3, which makes it an ideal tool for studying the role of JAK3 in autoimmune diseases. It has also been used to investigate the signaling pathways of cytokines and their effects on immune cells. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. It is also not suitable for long-term studies due to its potential side effects.

Future Directions

For research include investigating the long-term effects of N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea, developing more selective JAK3 inhibitors, and exploring the use of this compound in combination with other drugs for the treatment of autoimmune diseases.
In conclusion, this compound is a small molecule inhibitor of JAK3 that has shown promise as a treatment for autoimmune diseases. It has been extensively studied in preclinical and clinical trials and has been found to be effective in reducing inflammation and improving disease symptoms. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has shown promising results in reducing inflammation and improving disease symptoms. In a phase II clinical trial for rheumatoid arthritis, this compound was found to be effective in reducing disease activity and improving physical function. It has also been tested in psoriasis and inflammatory bowel disease with positive results.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-12-3-5-13(6-4-12)20-17(23)21-16-11-14(7-8-15(16)19)26(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWIEAXPZQLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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